
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride is a complex organic compound known for its unique structure and potential applications in various fields. It is a derivative of berberine, an isoquinoline alkaloid, and is characterized by the presence of hydroxy, methoxy, and methylenedioxy functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride typically involves multiple steps, starting from berberine or its derivatives. The process includes:
Hydroxylation: Introduction of a hydroxy group at the 3-position.
Methoxylation: Introduction of a methoxy group at the 2-position.
Methylenedioxy Formation: Formation of the methylenedioxy bridge between the 10 and 11 positions.
These reactions often require specific catalysts and conditions, such as acidic or basic environments, to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to DNA: Intercalating into DNA strands and disrupting replication.
Inhibiting Enzymes: Blocking the activity of key enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
Berberine: The parent compound with similar structural features.
Palmatine: Another isoquinoline alkaloid with related properties.
Jatrorrhizine: A structurally similar compound with distinct biological activities.
Uniqueness
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride is unique due to its specific functional groups and the resulting chemical and biological properties. Its combination of hydroxy, methoxy, and methylenedioxy groups distinguishes it from other similar compounds and contributes to its diverse applications.
属性
CAS 编号 |
75491-95-1 |
|---|---|
分子式 |
C19H16ClNO4 |
分子量 |
357.8 g/mol |
IUPAC 名称 |
16-methoxy-6,8-dioxa-1-azoniapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3,5(9),10,12,14,16,18-octaen-17-ol;chloride |
InChI |
InChI=1S/C19H15NO4.ClH/c1-22-17-8-14-11(5-16(17)21)2-3-20-9-13-7-19-18(23-10-24-19)6-12(13)4-15(14)20;/h4-9H,2-3,10H2,1H3;1H |
InChI 键 |
LYTLUWXUPLTDQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CC[N+]3=CC4=CC5=C(C=C4C=C3C2=C1)OCO5)O.[Cl-] |
规范 SMILES |
COC1=C(C=C2CC[N+]3=CC4=CC5=C(C=C4C=C3C2=C1)OCO5)O.[Cl-] |
同义词 |
3-hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride thalifaurine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



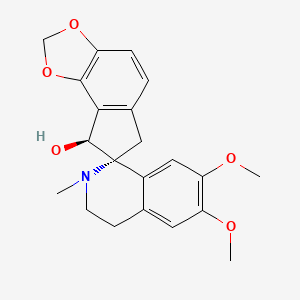
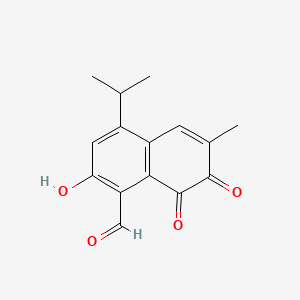
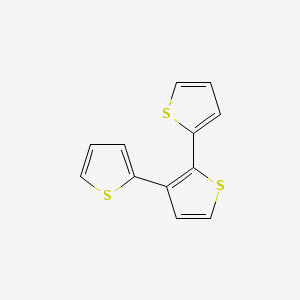



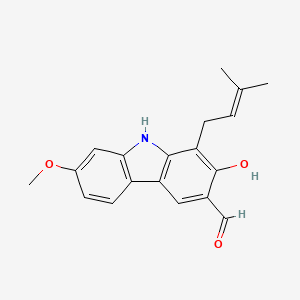
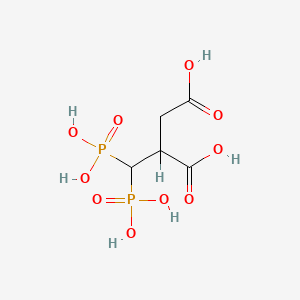

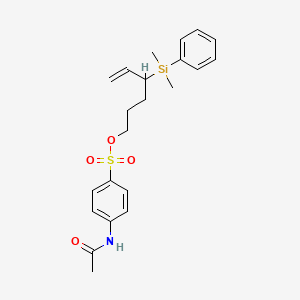


![[[(2R,3S,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1220687.png)
